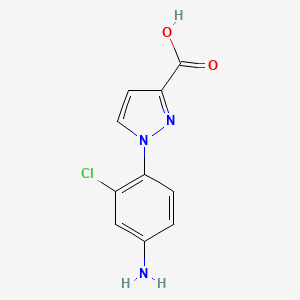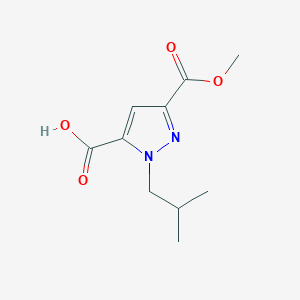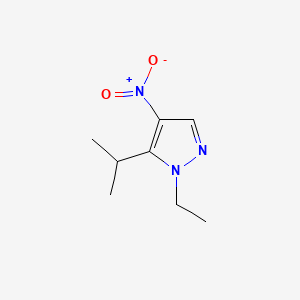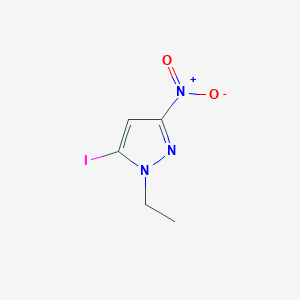![molecular formula C14H14N2O5S B10907462 Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B10907462.png)
Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the furan-2-ylcarbonyl group through a Friedel-Crafts acylation reaction. Subsequent steps involve the introduction of the carbamoyl and ethyl ester groups under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-carbamoyl-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in reactivity and applications.
Thiophene derivatives: Other thiophene-based compounds may have different functional groups, affecting their chemical and biological properties.
Furan derivatives: Compounds with a furan ring and various substituents can be compared to understand the influence of the furan moiety on the overall properties.
Properties
Molecular Formula |
C14H14N2O5S |
|---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H14N2O5S/c1-3-20-14(19)9-7(2)10(11(15)17)22-13(9)16-12(18)8-5-4-6-21-8/h4-6H,3H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
YPXVXHDPOGDSLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10907386.png)
![4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine](/img/structure/B10907395.png)
![methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907398.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10907409.png)

![Ethyl 7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10907419.png)
![4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10907430.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide](/img/structure/B10907440.png)

![2-iodo-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B10907454.png)

![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10907459.png)

